2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H6FNO3 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a chromene ring system, which is a fused ring structure containing both benzene and pyran rings. The compound also contains functional groups such as an amino group, a fluoro substituent, an oxo group, and a carbaldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxycoumarin with formamide under acidic conditions to introduce the amino group at the 2-position. The resulting intermediate is then subjected to oxidation to form the carbaldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-amino-6-fluoro-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 2-amino-6-fluoro-4-oxo-4H-chromene-3-methanol.
Substitution: 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde.
Scientific Research Applications
2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s fluoro and oxo groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-oxo-4H-chromene-3-carbaldehyde
- 2-amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde
- 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
Uniqueness
2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .
Properties
IUPAC Name |
2-amino-6-fluoro-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNARJSQOPJACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(O2)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366141 |
Source
|
Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288399-47-3 |
Source
|
Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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